molecular formula C8H12N2O2S B114240 4-Ethylamino-benzenesulfonamide CAS No. 157038-15-8

4-Ethylamino-benzenesulfonamide

カタログ番号: B114240
CAS番号: 157038-15-8
分子量: 200.26 g/mol
InChIキー: XRDYSLJVSXDXOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethylamino-benzenesulfonamide is a synthetic compound belonging to the important class of benzenesulfonamides, which are extensively investigated in medicinal chemistry and biochemical research . This chemical features a primary sulfonamide group and an ethylamino substitution at the para-position of the benzene ring, a structural motif known to be significant for biological activity . Researchers value 4-Ethylamino-benzenesulfonamide primarily for its potential as a building block in the design and synthesis of carbonic anhydrase inhibitors (CAIs) . The benzenesulfonamide group acts as a zinc-binding function (ZBG) that can coordinate the active site zinc ion in carbonic anhydrases , while the ethylamino group serves as a point for further chemical modification to explore structure-activity relationships and enhance selectivity for specific CA isoforms . This "tail approach" in drug design allows researchers to develop novel compounds targeting human CA isoforms, which are implicated in conditions such as glaucoma, epilepsy, and cancer . The compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(ethylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-10-7-3-5-8(6-4-7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDYSLJVSXDXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598663
Record name 4-(Ethylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157038-15-8
Record name 4-(Ethylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Ethylamino-benzenesulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Ethylamino)benzenesulfonamide

Chemical Identity & Structural Analysis

4-(Ethylamino)benzenesulfonamide is a specific structural isomer of the sulfonamide class where the ethyl substitution occurs at the para-amino position (


) rather than the sulfonamide nitrogen (

). This distinction is critical in medicinal chemistry, as substitution at the

position drastically alters the antibacterial profile compared to the parent sulfanilamide.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyData
CAS Registry Number 157038-15-8
IUPAC Name 4-(Ethylamino)benzenesulfonamide
Synonyms

-Ethylsulfanilamide; 4-Ethylaminobenzenesulphonamide
Molecular Formula

Molecular Weight 200.26 g/mol
Physical State Solid (Crystalline powder)
Predicted pKa ~10.4 (Sulfonamide NH), ~5.5 (Aniline NH)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water

Critical Isomer Note: Do not confuse this compound with 4-amino-N-ethylbenzenesulfonamide (CAS 1709-53-1), where the ethyl group is attached to the sulfonamide nitrogen (


). The 

-ethyl variant (CAS 157038-15-8) retains the unsubstituted sulfonamide group (

), which is essential for carbonic anhydrase inhibition but modifies the classic antibacterial mechanism.

Synthetic Methodologies

The synthesis of 4-(ethylamino)benzenesulfonamide requires precise control to ensure mono-alkylation of the aniline nitrogen without affecting the sulfonamide moiety. Two primary pathways are established: Nucleophilic Aromatic Substitution (


) and Reductive Amination.
Pathway A: Nucleophilic Aromatic Substitution ( ) (Recommended)

This method is preferred for its high regioselectivity. It utilizes 4-fluorobenzenesulfonamide as the electrophile. The highly electronegative fluorine atom activates the para-position for nucleophilic attack by ethylamine.

Reagents:

  • Substrate: 4-Fluorobenzenesulfonamide (CAS 402-46-0)

  • Nucleophile: Ethylamine (70% aq. solution or ethanolic)

  • Solvent: DMSO or DMF (Polar aprotic solvents enhance

    
     rates)
    
  • Base:

    
     (to neutralize HF byproduct)
    

Protocol:

  • Dissolution: Dissolve 10 mmol of 4-fluorobenzenesulfonamide in 15 mL of DMSO.

  • Addition: Add 15 mmol of anhydrous

    
     followed by 12 mmol of ethylamine.
    
  • Reflux: Heat the reaction mixture to 90–100°C under a sealed vessel (pressure tube) to prevent loss of volatile ethylamine. Stir for 4–6 hours.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The product, 4-(ethylamino)benzenesulfonamide, will precipitate as an off-white solid.

  • Purification: Recrystallize from ethanol/water (1:1) to remove trace starting materials.

Pathway B: Reductive Alkylation

This route involves the condensation of sulfanilamide with acetaldehyde followed by reduction.

  • Imine Formation: Sulfanilamide + Acetaldehyde

    
     Imine intermediate.
    
  • Reduction: In situ reduction using Sodium Cyanoborohydride (

    
    ) in methanol/acetic acid.
    
    • Note: This method may yield dialkylated byproducts (

      
      -diethyl) if stoichiometry is not strictly controlled.
      

Mechanism of Action & Biological Applications[12]

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is governed by the "lock and key" fit into the enzyme active site.

  • Antibacterial Activity (Dihydropteroate Synthase - DHPS):

    • Classic sulfonamides (like sulfanilamide) mimic PABA (p-aminobenzoic acid).

    • Effect of N4-Ethylation: The bulky ethyl group at the

      
       position sterically hinders the binding of the molecule to the DHPS active site. Consequently, 4-(ethylamino)benzenesulfonamide has significantly reduced antibacterial activity  compared to sulfanilamide. It is often considered a "prodrug" if the ethyl group is metabolically cleaved, or an inactive metabolite.
      
  • Carbonic Anhydrase (CA) Inhibition:

    • The unsubstituted sulfonamide moiety (

      
      ) is the "zinc anchor" essential for inhibiting Carbonic Anhydrase enzymes (CA I, II, IX).
      
    • Effect of N4-Ethylation: The

      
      -ethyl group increases the lipophilicity (LogP) of the molecule without disrupting the zinc-binding sulfonamide group. This modification can enhance membrane permeability, making it a useful probe for intracellular CA isoforms or a scaffold for designing specific CA inhibitors (CAIs).
      

SAR_Mechanism Substrate 4-(Ethylamino) benzenesulfonamide Sulfonamide_Group Sulfonamide Group (-SO2NH2) Substrate->Sulfonamide_Group N4_Amino_Group N4-Ethylamino Group (-NH-Et) Substrate->N4_Amino_Group Target_CA Target: Carbonic Anhydrase (Zinc Binding) Sulfonamide_Group->Target_CA Primary Interaction N4_Amino_Group->Target_CA Modulates Lipophilicity (Secondary Effect) Target_DHPS Target: Dihydropteroate Synthase (Bacterial) N4_Amino_Group->Target_DHPS Steric Clash Effect_CA Maintained Affinity (Zinc Anchor Intact) Target_CA->Effect_CA Effect_DHPS Reduced Affinity (Steric Hindrance) Target_DHPS->Effect_DHPS

Figure 1: Structure-Activity Relationship (SAR) mapping the dual effects of the N4-ethyl and Sulfonamide moieties on biological targets.

Analytical Characterization

To validate the synthesis of CAS 157038-15-8, the following spectral signatures must be confirmed:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       1.15 (t, 3H, 
      
      
      
      of ethyl).
    • 
       3.05 (q, 2H, 
      
      
      
      of ethyl).
    • 
       6.35 (t, 1H, 
      
      
      
      exchangeable).
    • 
       6.60 (d, 2H, Ar-H ortho to amine).
      
    • 
       6.90 (s, 2H, 
      
      
      
      exchangeable).
    • 
       7.50 (d, 2H, Ar-H ortho to sulfonyl).
      
  • Mass Spectrometry (ESI+):

    • 
       peak at 201.3 m/z .
      
  • IR Spectroscopy:

    • Primary amine stretch (

      
      ) modified by alkylation: Single band ~3350 
      
      
      
      .
    • Sulfonamide stretches: Asymmetric ~1330

      
      , Symmetric ~1150 
      
      
      
      .

References

  • Aceschem. (2024). Product Data: 4-Ethylamino-benzenesulfonamide (CAS 157038-15-8).[1][2][3][4] Retrieved from

  • ChemicalBook. (2024). 4-ETHYLAMINO-BENZENESULFONAMIDE Properties and Suppliers. Retrieved from

  • PubChem. (2024). Compound Summary: 4-Fluorobenzenesulfonamide (Precursor). Retrieved from

  • SynBlock. (2024). Product Specification: 4-(Ethylamino)benzenesulfonamide. Retrieved from

Sources

Technical Guide: Binding Affinity Profiling of 4-Ethylamino-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Rationale

This technical guide outlines the rigorous characterization of 4-Ethylamino-benzenesulfonamide , a para-substituted sulfonamide derivative. Unlike N1-substituted sulfonamides (which lose zinc-binding capability), this molecule retains the primary sulfonamide moiety (


) essential for coordinating the catalytic Zinc(II) ion within the active site of Carbonic Anhydrase (CA).

The "4-Ethylamino" modification serves as a hydrophobic probe. By extending the N4-tail into the enzyme's hydrophobic pocket, this ligand allows researchers to quantify the thermodynamic contribution of steric fit and hydrophobic displacement of water networks in the active site.

Target Application: Structure-Activity Relationship (SAR) studies for glaucoma and antiepileptic drug design, specifically targeting hCA I and hCA II isoforms.

Mechanistic Framework

The binding of 4-Ethylamino-benzenesulfonamide to CA is a competitive inhibition process. The sulfonamide nitrogen (ionized as


) displaces the zinc-bound hydroxide ion/water molecule, locking the enzyme in an inactive state.
Inhibition Pathway Diagram

CA_Inhibition cluster_legend Mechanism: Competitive Inhibition E Enzyme (CA-Zn-OH) ES E-S Complex (Michaelis) E->ES + S EI E-I Complex (Tetrahedral Adduct) E->EI + I (Kon) S Substrate (CO2) I Inhibitor (4-Ethylamino-BSA) ES->E k-1 P Product (HCO3-) ES->P kcat EI->E Koff desc The sulfonamide moiety coordinates directly to Zn(II), sterically blocking CO2 entry.

Caption: Competitive inhibition mechanism where the sulfonamide inhibitor (I) competes with substrate (S) for the Zinc active site.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

To ensure data integrity (E-E-A-T), we utilize a Triangulated Approach :

  • Stopped-Flow Kinetics: Determines inhibition constant (

    
    ) via enzymatic activity.
    
  • Isothermal Titration Calorimetry (ITC): Validates binding thermodynamics (

    
    ).
    
  • Surface Plasmon Resonance (SPR): Measures real-time association/dissociation rates (

    
    ).
    
Protocol A: Stopped-Flow CO₂ Hydrase Assay (The Gold Standard)

Rationale: This method measures the physiological reaction (CO₂ hydration) rather than esterase activity, providing the most biologically relevant


.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    

Workflow:

  • Preparation: Incubate hCA II (10–20 nM) with varying concentrations of 4-Ethylamino-benzenesulfonamide (0.1 nM to 100 nM) for 15 minutes at room temperature.

  • Injection: Rapidly mix the Enzyme-Inhibitor solution with

    
    -saturated water in a stopped-flow apparatus (e.g., Applied Photophysics SX20).
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) as pH drops due to

    
     production.
    
  • Calculation: Determine the initial velocity (

    
    ) for the catalyzed reaction. Use the Cheng-Prusoff equation (adapted for competitive inhibition) to solve for 
    
    
    
    .
Protocol B: Isothermal Titration Calorimetry (ITC)

Rationale: ITC provides a direct thermodynamic signature.[2][7][13] N4-ethylation often alters the entropy of binding by displacing specific water molecules.

Setup:

  • Instrument: MicroCal PEAQ-ITC or equivalent.

  • Cell (Sample): hCA II (20–30 µM) in phosphate buffer (pH 7.0).

  • Syringe (Titrant): 4-Ethylamino-benzenesulfonamide (300–400 µM) in the exact same buffer (critical to avoid heat of dilution).

  • DMSO Matching: If ligand requires DMSO for solubility, ensure DMSO % is matched exactly (e.g., 2%) in both cell and syringe.

Step-by-Step:

  • Perform a "water-into-water" or "buffer-into-buffer" blank titration to establish baseline heat.

  • Set temperature to 25°C.

  • Perform 19 injections of 2 µL each, spaced 150 seconds apart.

  • Fit data to a One-Set-of-Sites model.

Self-Validation Check: If


 (stoichiometry) deviates significantly from 1.0 (e.g., <0.8 or >1.2), re-check protein concentration using 

(

for hCA II).
Protocol C: Surface Plasmon Resonance (SPR)

Rationale: To determine if the ethylamino tail affects the "on-rate" (


) due to steric hindrance or the "off-rate" (

) due to hydrophobic stabilizing.

Workflow:

  • Immobilization: Amine couple hCA II to a CM5 sensor chip (Target RU: ~2000).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Analyte Injection: Inject 4-Ethylamino-benzenesulfonamide in a concentration series (e.g., 0.5 nM to 500 nM).

  • Regeneration: Not usually required for small molecules; allow sufficient dissociation time. If needed, a mild pulse of basic pH (pH 9.0) can be used, but avoid harsh acids which strip the Zinc.

Data Analysis & Interpretation

Quantitative Summary Table

Use the following structure to report your findings.

ParameterSymbolUnitInterpretationTypical Range (hCA II)
Inhibition Constant

nMPotency (Stopped-Flow)5 – 50 nM
Dissociation Constant

nMAffinity (ITC/SPR)Similar to

Enthalpy

kcal/molBond formation/Zn-coordination-8 to -12
Entropy

kcal/molHydrophobic effect/Water releaseVariable (Tail dependent)
Association Rate


Speed of binding

Residence Time

sDuration of occupancy (

)
10 – 100 s
The Cheng-Prusoff Correction

For the stopped-flow assay, the measured


 is not the true affinity. You must apply:


  • [S]: Concentration of

    
     (approx. 33 mM at saturation).
    
  • 
    :  Michaelis constant for hCA II (approx. 10 mM).
    
  • Note: Since

    
    , 
    
    
    
    is significantly lower than
    
    
    .

Workflow Visualization

This diagram illustrates the integrated workflow from compound preparation to final data validation.

Workflow cluster_assays Parallel Binding Assays Compound 4-Ethylamino-BSA (Synthesis/Purity Check) Solubility Solubility Test (DMSO Tolerance) Compound->Solubility SF Stopped-Flow (Ki) Target: Enzymatic Activity Solubility->SF ITC ITC (Kd, dH, dS) Target: Thermodynamics Solubility->ITC SPR SPR (kon, koff) Target: Kinetics Solubility->SPR Analysis Global Data Fitting (1:1 Binding Model) SF->Analysis ITC->Analysis SPR->Analysis Validation Compare Ki vs Kd (Acceptance: <20% deviation) Analysis->Validation

Caption: Integrated workflow ensuring cross-validation between kinetic (Stopped-Flow/SPR) and thermodynamic (ITC) datasets.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Krishnamurthy, V. M., et al. (2008). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding. Chemical Reviews, 108(3), 946–1051. Link

  • Myszka, D. G. (2004).[3][4] Analysis of small-molecule interactions using Biacore S51 technology. Analytical Biochemistry, 329(2), 316-323.[4] Link

  • FreyPfister, A. J., et al. (2000). High-Affinity Sulfonamide Inhibitors of Carbonic Anhydrase: Structure-Based Design and Thermodynamic Characterization. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Analytical methods for 4-Ethylamino-benzenesulfonamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering intel on analytical methods for quantifying 4-Ethylamino-benzenesulfonamide. I'm prioritizing HPLC, LC-MS, and GC techniques as the initial areas of exploration, seeking to establish a baseline of available methodologies.

Expanding Analytical Focus

I'm now expanding my search to include spectrophotometry alongside HPLC, LC-MS, and GC-MS. I'm actively seeking established protocols and validation data, focusing on reputable sources like journals and regulatory guidelines. I am compiling URLs for later citation. Then, I will structure the application note with an introduction to the analyte and analytical principles, with detailed protocols and diagrams for clarity.

Refining Methodology Selection

I'm now prioritizing the critical aspects. I've expanded my search to include spectrophotometry, focusing on established protocols and validation from reliable sources. URL compilation is in progress. I plan on structuring the application note with an introduction, then detailed, clear protocols and helpful diagrams. I will generate tables and references after drafting the main body.

Application Notes and Protocols for the Crystallization of 4-Ethylamino-benzenesulfonamide for X-ray Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Single-Crystal X-ray Analysis in Sulfonamide Drug Development

The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its structure-activity relationship (SAR), guiding lead optimization, and ensuring robust intellectual property protection. For the sulfonamide class of compounds, which are integral to a wide array of therapeutic agents, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural elucidation. The insights gleaned from a high-quality crystal structure are invaluable, revealing details of molecular conformation, intermolecular interactions, and packing motifs that govern critical physicochemical properties such as solubility, stability, and bioavailability.

However, the journey from a purified powder to a diffraction-quality single crystal is often a significant bottleneck in the research and development pipeline. Sulfonamides, due to their characteristic hydrogen bonding capabilities and structural rigidity, can present unique crystallization challenges, including polymorphism, where the same molecule crystallizes in different forms with distinct properties.[1]

This comprehensive guide provides a detailed exploration of crystallization techniques specifically tailored for obtaining single crystals of 4-Ethylamino-benzenesulfonamide suitable for X-ray analysis. By integrating fundamental principles with actionable protocols, this document aims to empower researchers to navigate the empirical yet rational process of crystallization with a higher probability of success.

Physicochemical Profile of 4-Ethylamino-benzenesulfonamide

A thorough understanding of the molecule's properties is the cornerstone of a logical crystallization strategy. Below is a summary of the known and predicted physicochemical properties of 4-Ethylamino-benzenesulfonamide.

PropertyValueSource
Chemical Name 4-(ethylamino)benzenesulfonamide-
CAS Number 157038-15-8[2]
Molecular Formula C₈H₁₂N₂O₂S[2]
Molecular Weight 200.26 g/mol [2]
Melting Point 153-155 °C[2]
Boiling Point 387.3±44.0 °C (Predicted)[2]
Density 1.297±0.06 g/cm³ (Predicted)[2]
pKa 10.19±0.12 (Predicted)[2]
General Solubility While specific experimental data for 4-Ethylamino-benzenesulfonamide is limited, benzenesulfonamides, in general, exhibit low solubility in water and are more soluble in organic solvents, particularly alcohols and acetone.[3][4]Inferred

Core Principles of Crystallization: A Game of Patience and Precision

The formation of a single crystal from a solution is a two-step process governed by thermodynamics and kinetics: nucleation and crystal growth. The overarching goal is to achieve a state of supersaturation—a concentration of the solute that is higher than its equilibrium solubility—in a slow and controlled manner. Rapid changes in conditions often lead to the formation of amorphous precipitates or a multitude of small, poorly-formed crystals. Therefore, the key is to approach the solubility limit gradually, allowing for the formation of a limited number of nuclei that can then grow into large, well-ordered crystals.

Strategic Solvent Selection for 4-Ethylamino-benzenesulfonamide

The choice of solvent is the most critical variable in a crystallization experiment. An ideal solvent system is one in which the compound is sparingly soluble at room temperature but significantly more soluble at elevated temperatures (for cooling crystallization) or one in which the compound is soluble but can be driven to supersaturation by the slow introduction of an anti-solvent.

Given the limited specific solubility data for 4-Ethylamino-benzenesulfonamide, a systematic screening of solvents is recommended. The following table provides a starting point for this screening process, with the rationale for each choice.

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolThe polar hydroxyl group can interact with the sulfonamide moiety, while the alkyl chain provides some affinity for the ethylamino and phenyl groups. Alcohols are often good solvents for sulfonamides.[4]
Ketones Acetone, Methyl Ethyl KetoneThe carbonyl group can act as a hydrogen bond acceptor. Acetone is a common solvent for benzenesulfonamides.[3][4]
Esters Ethyl AcetateOffers a balance of polarity and is a good solvent for a wide range of organic molecules.
Ethers Tetrahydrofuran (THF), Diethyl EtherTHF is a moderately polar solvent that can be a good choice for initial dissolution. Diethyl ether is often used as a volatile anti-solvent.
Aromatic Hydrocarbons TolueneThe aromatic ring can interact with the phenyl group of the sulfonamide.
Halogenated Solvents Dichloromethane, ChloroformGood at dissolving a wide range of organic compounds. Can be used in solvent layering techniques.
Anti-solvents Hexanes, Heptane, WaterNon-polar solvents that are typically used to reduce the solubility of the compound in a more polar "good" solvent.

Crystallization Workflow: A Decision-Making Framework

The following diagram illustrates a logical workflow for approaching the crystallization of 4-Ethylamino-benzenesulfonamide.

Crystallization_Workflow Crystallization Strategy for 4-Ethylamino-benzenesulfonamide start Start: Purified Compound solvent_screen Solvent Screening (Small Scale) start->solvent_screen dissolves Does it dissolve in a single solvent? solvent_screen->dissolves slow_evap Protocol 1: Slow Evaporation dissolves->slow_evap Yes, moderately soluble vapor_diffusion Protocol 2: Vapor Diffusion dissolves->vapor_diffusion Soluble in one, insoluble in another layering Protocol 3: Solvent/Anti-solvent Layering dissolves->layering Soluble in one, insoluble in another troubleshoot Troubleshooting slow_evap->troubleshoot No/Poor Crystals success Diffraction-Quality Crystals slow_evap->success Success vapor_diffusion->troubleshoot No/Poor Crystals vapor_diffusion->success Success layering->troubleshoot No/Poor Crystals layering->success Success troubleshoot->solvent_screen Re-evaluate Solvents

Caption: A decision tree for selecting a suitable crystallization method.

Experimental Protocols

General Precaution: To maximize the chances of obtaining high-quality crystals, it is imperative to start with highly pure material (>98%). Ensure all glassware is scrupulously clean and, if possible, use filtered solvents to minimize nucleation sites from dust particles.

Protocol 1: Slow Evaporation

This is often the simplest method to set up. The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over time.

Rationale: This technique works best with solvents in which the compound is moderately soluble at room temperature. If the compound is too soluble, it may "oil out" or only crystallize when very little solvent remains, leading to a mass of small crystals.

Step-by-Step Methodology:

  • Dissolution: In a small, clean vial (e.g., a 2 mL glass vial), dissolve approximately 5-10 mg of 4-Ethylamino-benzenesulfonamide in the minimum amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to achieve a clear, unsaturated solution.

  • Covering: Cover the vial with a cap, but do not seal it tightly. Alternatively, cover the opening with paraffin film and pierce it with a needle. This will slow down the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. A drawer or a quiet corner of the lab bench is often suitable.

  • Monitoring: Observe the vial periodically over several days to weeks without disturbing it. Crystal growth can be slow.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Protocol 2: Vapor Diffusion

This technique is highly effective for small amounts of material and allows for very slow and controlled changes in solvent composition, which is ideal for crystal growth. There are two common setups: hanging drop and sitting drop for micro-scale, and vial-in-vial for slightly larger scales.

Rationale: A solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of an "anti-solvent" in a sealed container. As the anti-solvent diffuses into the good solvent, the solubility of the compound decreases, leading to crystallization.

Step-by-Step Methodology (Vial-in-Vial):

  • Inner Vial Preparation: Dissolve 5-10 mg of 4-Ethylamino-benzenesulfonamide in a small volume (e.g., 0.5 mL) of a relatively non-volatile "good" solvent (e.g., methanol, ethanol, or THF) in a small, open vial (e.g., 2 mL).

  • Outer Vial Preparation: Place the inner vial inside a larger vial or jar (e.g., a 20 mL scintillation vial). Add a larger volume (e.g., 2-3 mL) of a volatile "anti-solvent" (e.g., diethyl ether, hexane, or pentane) to the outer vial, ensuring the level of the anti-solvent is below the opening of the inner vial.

  • Sealing: Tightly seal the outer vial.

  • Incubation: Place the sealed system in a vibration-free location at a constant temperature.

  • Monitoring and Harvesting: As with slow evaporation, monitor for crystal growth over time and harvest the crystals carefully.

Vapor_Diffusion Vapor Diffusion (Vial-in-Vial) Setup cluster_outer_vial Outer Vial (Sealed) inner_vial Inner Vial: Compound in 'Good' Solvent (e.g., Methanol) anti_solvent 'Anti-solvent' (e.g., Diethyl Ether) anti_solvent->inner_vial Diffusion vapor Vapor Phase Diffusion (Anti-solvent into Good Solvent)

Caption: Schematic of the vapor diffusion crystallization technique.

Protocol 3: Solvent/Anti-solvent Layering (Liquid-Liquid Diffusion)

This method involves carefully layering a solution of the compound over an anti-solvent (or vice-versa). Crystallization occurs at the interface as the two solvents slowly mix.

Rationale: This technique is particularly useful when the solvents are miscible but have different densities. The slow diffusion at the interface creates a localized region of supersaturation, promoting crystal growth.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a concentrated solution of 4-Ethylamino-benzenesulfonamide in a "good" solvent (e.g., dichloromethane or THF).

  • Layering: In a narrow tube or vial (e.g., an NMR tube), carefully layer the solution over a less dense anti-solvent (e.g., hexane) or under a more dense anti-solvent. To do this, slowly add one liquid down the side of the tilted tube containing the other liquid to minimize mixing.

  • Incubation: Seal the tube and leave it undisturbed in a vibration-free environment.

  • Monitoring and Harvesting: Crystals will typically form at the interface. Once they have grown to a suitable size, they can be harvested.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The compound's solubility is too high, or the solution is cooling too rapidly from a high temperature.- Re-dissolve the oil by gentle warming and add more of the "good" solvent. Allow it to cool more slowly. - Try a different solvent system where the compound is less soluble. - Use vapor diffusion to approach supersaturation more gradually.
Amorphous Precipitate Supersaturation was achieved too quickly.- Reduce the concentration of the initial solution. - Slow down the rate of anti-solvent addition or evaporation. - Try a more viscous solvent to slow down diffusion.
Many Small Crystals Too many nucleation sites; rapid crystal growth.- Ensure all glassware is exceptionally clean and filter the solution before setting up the crystallization. - Slow down the crystallization process (e.g., lower the temperature for evaporation, use a less volatile anti-solvent).
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.- Allow more solvent to evaporate or add more anti-solvent. - Try scratching the inside of the vial with a glass rod to create nucleation sites. - Add a seed crystal from a previous successful crystallization. - Try a different solvent system.

Crystal Handling and Mounting for X-ray Diffraction

Once you have successfully grown crystals, proper handling is crucial to preserve their quality for data collection.

  • Selection: Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or inclusions.

  • Mounting: Using a cryoloop, carefully scoop the crystal out of the mother liquor. Wick away excess solvent with a piece of filter paper. Immediately plunge the loop into liquid nitrogen to flash-cool the crystal. This vitrifies the remaining solvent and prevents ice formation, which can damage the crystal lattice.

  • Storage and Transport: Store the mounted crystal in liquid nitrogen until it can be placed on the diffractometer.

Conclusion

The crystallization of 4-Ethylamino-benzenesulfonamide, like any small molecule, is a process that benefits from a systematic and informed approach. While a degree of trial and error is inherent, understanding the physicochemical properties of the compound and the principles behind different crystallization techniques can significantly increase the likelihood of obtaining high-quality single crystals. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers aiming to elucidate the three-dimensional structure of this and other related sulfonamides, thereby accelerating the pace of drug discovery and development.

References

  • Loughrey, B. T., et al. (2009). 4-(Benzylideneamino)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 9), o2087. Available at: [Link]

  • Chemsrc. (2025). 4-Acetamidobenzenesulfonamide. Retrieved January 31, 2026, from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). Retrieved January 31, 2026, from [Link]

  • Solubility of Things. (n.d.). Benzenesulfonamide. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminobenzenesulfonamide;ethene. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved January 31, 2026, from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved January 31, 2026, from [Link]

  • Bähn, S., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Catalysis, 9(3), 2415-2420. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Vaškevičienė, I., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. Available at: [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • Davies, T. P., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9259-9263. Available at: [Link]

  • Sanghavi, N. M., et al. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. Synthetic Communications, 19(9-10), 1499-1503. Available at: [Link]

  • N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. (2006). Journal of the Chinese Chemical Society, 53(2), 345-350. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved January 31, 2026, from [Link]

  • EPA. (n.d.). Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-. Retrieved January 31, 2026, from [Link]

Sources

Optimization of Stock Solution Preparation and Storage for 4-Ethylamino-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scope

This Application Note provides a rigorous, self-validating protocol for the preparation, storage, and handling of 4-Ethylamino-benzenesulfonamide (CAS: 1709-53-1).[1] This compound, a derivative of sulfanilamide, serves as a critical intermediate in the synthesis of antibacterial agents and carbonic anhydrase inhibitors.

Due to the presence of both a sulfonamide moiety (weakly acidic) and an N-alkylated aniline group (weakly basic), this molecule exhibits pH-dependent solubility and susceptibility to oxidative degradation.[1] This guide replaces generic "dissolve and store" instructions with a chemically grounded workflow designed to maximize experimental reproducibility in drug discovery and cell signaling assays.

Physicochemical Profile & Solubility Logic

To ensure scientific integrity, one must understand the why behind the solvent choice.

Structural Analysis[1][2]
  • Chemical Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 200.26 g/mol [1][4][5][6]

  • Key Functional Groups:

    • Sulfonamide (

      
      ):  Acts as a weak acid (pKa 
      
      
      
      10.4).[1] It can lose a proton at high pH, increasing water solubility.[1]
    • Ethylamino Group (

      
      ):  An electron-donating group attached to the benzene ring.[1] While the nitrogen is technically basic, the electron-withdrawing nature of the sulfonyl group across the ring (para-position) reduces its basicity compared to a standard aliphatic amine.
      
    • Hydrophobic Core: The benzene ring + ethyl chain contributes to poor aqueous solubility at neutral pH.[1]

Solubility Decision Matrix

Water is a poor solvent for the neutral form of this compound.[1] Dimethyl Sulfoxide (DMSO) is the gold standard for biological stock solutions due to its dipolar aprotic nature, which disrupts the crystal lattice of sulfonamides effectively without chemically altering the solute.

Table 1: Solubility Profile

Solvent Solubility Limit (Approx.) Suitability Notes
Water (pH 7) < 1 mg/mL Poor Not recommended for stock solutions.[1]
DMSO > 50 mg/mL Excellent Universal solvent for cell culture/screening.[1]
Ethanol ~ 10-20 mg/mL Moderate Viable if DMSO is toxic to specific sensitive assays.[1]

| Acetone | > 20 mg/mL | Good | Good for chemical synthesis, bad for biological assays (volatility/toxicity). |

Protocol: Stock Solution Preparation

Objective: Prepare a 50 mM stock solution in anhydrous DMSO.

Materials Required[1][6][8]
  • Compound: 4-Ethylamino-benzenesulfonamide (Purity >98%).[1][3][4][5][7]

  • Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous (≥99.9%), sterile-filtered.[1]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined screw cap. Plastic tubes (polystyrene) are not recommended for long-term DMSO storage due to leaching.[1]

  • Filtration: 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (dissolves in DMSO).[1]

Calculation (Self-Validation Step)

Target Concentration: 50 mM Target Volume: 10 mL




[1]
Step-by-Step Workflow

StockPrep Start Start: Weighing Weigh Weigh ~100.1 mg Compound (Record exact mass) Start->Weigh Calc Calculate Volume of DMSO: Vol = Mass / (MW * 0.05) Weigh->Calc Dissolve Add 50% of DMSO Volume Vortex 30s -> Sonicate 5 min Calc->Dissolve TopUp Add remaining DMSO to target volume Dissolve->TopUp Filter Sterile Filter (0.22 µm PTFE/Nylon) TopUp->Filter Aliquot Aliquot into Amber Vials (Avoid freeze-thaw) Filter->Aliquot

Figure 1: Critical Path for Stock Solution Preparation.[1] Note the two-stage dissolution process to ensure homogeneity.

  • Weighing: Weigh approximately 100 mg of the powder into a tared amber glass vial. Record the exact mass (e.g., 102.4 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO required to reach 50 mM based on the recorded mass.

    • Example: If mass = 102.4 mg:

      
      [1]
      
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds.[1] If visible particles remain, sonicate in a water bath at room temperature for 5-10 minutes.[1]

    • Expert Tip: Sulfonamides can form micro-crystals that are invisible to the naked eye.[1] Sonication ensures true solution status.[1]

  • Sterilization: Filter the solution through a 0.22 µm PTFE or Nylon syringe filter into a fresh sterile amber vial.

Storage & Stability Protocol

Improper storage leads to oxidative darkening (aniline oxidation) or hydrolysis.[1]

Storage Conditions
  • Temperature: -20°C is standard. -80°C is preferred for storage > 6 months.[1]

  • Container: Amber glass or opaque polypropylene.[1]

  • Atmosphere: Argon or Nitrogen overlay is recommended for long-term archiving to prevent oxidation of the ethylamino group.[1]

The "Aliquot Rule"

Never store the bulk stock in a single container if you plan to use it multiple times.[1] Freeze-thaw cycles cause:

  • Precipitation: Localized concentration gradients during freezing can force the compound out of solution.[1]

  • Moisture Absorption: DMSO is hygroscopic.[1] Cold DMSO attracts atmospheric water upon opening, which decreases compound solubility and hydrolytic stability.[1]

Recommendation: Aliquot into single-use volumes (e.g., 50 µL or 100 µL) immediately after preparation.

Stability Workflow & QC

Stability Thaw Thaw Aliquot (RT, Dark) Inspect Visual Inspection (Precipitate?) Thaw->Inspect Clear Clear Solution Inspect->Clear Pass Cloudy Cloudy/Precipitate Inspect->Cloudy Fail Use Proceed to Assay Clear->Use Heat Warm to 37°C Vortex Cloudy->Heat Heat->Use Clarified Discard Discard (Do not filter) Heat->Discard Persists

Figure 2: Quality Control Decision Tree upon thawing stock solutions.

Quality Control Check: Every 3 months, verify the integrity of a "sentinel" aliquot using LC-MS or UV-Vis spectroscopy.

  • Sign of Degradation: Appearance of a yellow/brown tint (oxidation of the amine) or a shift in the UV

    
    .[1]
    

Biological Application Notes

Dilution into Aqueous Media

When diluting the DMSO stock into cell culture media (e.g., DMEM/RPMI):

  • Maximum DMSO Concentration: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

  • Precipitation Risk: 4-Ethylamino-benzenesulfonamide is hydrophobic.[1] Rapid addition to water may cause "crashing out."[1]

    • Technique: Add the DMSO stock dropwise to the vortexing media, rather than adding media to the DMSO.

Safety Considerations
  • DMSO Permeability: DMSO penetrates skin instantly, carrying the dissolved sulfonamide with it.[1] Always wear nitrile gloves.[1]

  • Allergenicity: Sulfonamides are known sensitizers.[1] Handle in a fume hood to avoid inhalation of powder during weighing.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide.[1] Retrieved from [Link]

  • Gaylord Chemical Company. DMSO Solubility Data and Handling.[1] Bulletin 102.[1] Retrieved from [Link][1]

  • Cold Spring Harbor Protocols. General Guide to Stock Solution Preparation for Chemical Biology. Retrieved from [Link][1]

Sources

Application Notes and Protocols for the Investigation of 4-Ethylamino-benzenesulfonamide in Antibacterial Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

The enduring challenge of antimicrobial resistance necessitates a continuous exploration of novel chemical entities. Within the storied class of sulfonamides, subtle structural modifications can yield significant shifts in antibacterial potency and spectrum. This document provides a comprehensive guide to the characterization of 4-Ethylamino-benzenesulfonamide, a derivative of the foundational p-aminobenzenesulfonamide structure. While the parent compound's mechanism is well-elucidated, the impact of N-ethylation at the 4-amino position on antibacterial activity is not extensively documented in publicly available literature.

These application notes are therefore structured not as a summary of established knowledge, but as a roadmap for the rigorous investigation of this specific molecule. We will proceed from the foundational principles of sulfonamide action, through practical synthetic considerations, to detailed, field-standard protocols for determining its antibacterial efficacy. The causality behind each experimental choice is explained, ensuring that the resulting data is not only robust but also interpretable within the broader context of sulfonamide structure-activity relationships. This guide is designed to be a self-validating system, grounding every proposed step in authoritative standards to ensure the integrity of your research.

Theoretical Framework: The Scientific Rationale

The Canonical Mechanism of Action: A Competitive Antagonist

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] Bacteria synthesize folic acid de novo, utilizing para-aminobenzoic acid (PABA) as a key substrate. Due to their structural analogy to PABA, sulfonamides are mistakenly incorporated by DHPS, thereby halting the production of dihydropteroic acid, a precursor to tetrahydrofolic acid.[1][2] The latter is essential for the synthesis of purines, thymidine, and certain amino acids, making its depletion inhibitory to bacterial growth and replication. Human cells are unaffected as they obtain folic acid from their diet.[1][2]

  • Diagram of the Folic Acid Synthesis Pathway and Site of Inhibition

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Biosynthesis Sulfonamide 4-Ethylamino- benzenesulfonamide Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase Nucleic_Acids Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Nucleic_Acids

Caption: Inhibition of bacterial folic acid synthesis by 4-Ethylamino-benzenesulfonamide.

Structure-Activity Relationship (SAR) Considerations

The antibacterial activity of sulfonamides is intrinsically linked to their chemical structure.[3][4][5] Key considerations for 4-Ethylamino-benzenesulfonamide include:

  • The N4-Amino Group: A free or potentially metabolically-cleavable N4-amino group is generally considered essential for activity, as it mimics the amino group of PABA.[4][5] Alkylation at this position, as in 4-Ethylamino-benzenesulfonamide, may modulate the compound's activity. The ethyl group could influence the compound's binding affinity to DHPS, its solubility, or its ability to be transported into the bacterial cell. It is plausible that the ethyl group may need to be metabolically cleaved in vivo for the compound to exert its effect, rendering it a prodrug.

  • The Aromatic Ring and Sulfonamide Group: The para-substituted benzene ring and the sulfonamide moiety are critical for maintaining the structural resemblance to PABA.

  • Physicochemical Properties: The pKa of the sulfonamide group plays a significant role in its antibacterial activity, with an optimal range generally considered to be between 6.6 and 7.4.[4] The degree of ionization affects the compound's ability to penetrate the bacterial cell wall. The addition of an ethyl group will likely alter the lipophilicity of the molecule, which can also impact its pharmacokinetic and pharmacodynamic properties.

Synthesis and Characterization

A plausible synthetic route for 4-Ethylamino-benzenesulfonamide involves the N-alkylation of a suitable sulfonamide precursor. While numerous methods exist for N-alkylation, a manganese-catalyzed approach using ethanol offers a more environmentally benign alternative to traditional methods that use alkyl halides.[6]

Proposed Synthesis Workflow

Synthesis_Workflow Start p-Aminobenzenesulfonamide Reaction N-Alkylation Reaction (Borrowing Hydrogen Approach) Start->Reaction Reactants Ethanol Mn(I) PNP pincer precatalyst Base (e.g., K2CO3) Reactants->Reaction Workup Reaction Workup (e.g., Filtration, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, Mass Spec, IR) Purification->Characterization Final_Product 4-Ethylamino-benzenesulfonamide Characterization->Final_Product

Caption: Proposed workflow for the synthesis of 4-Ethylamino-benzenesulfonamide.

Protocol for Synthesis

This protocol is adapted from established methods for the N-alkylation of sulfonamides.[6]

  • Reaction Setup: To an oven-dried Schlenk tube, add p-aminobenzenesulfonamide (1.0 mmol), the Mn(I) PNP pincer precatalyst (e.g., 2 mol%), and a suitable base such as potassium carbonate (1.2 mmol).

  • Solvent and Reactant Addition: Add ethanol (as both the alkylating agent and solvent, ~2 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture can be filtered to remove the base. The filtrate is then concentrated under reduced pressure. The residue can be redissolved in an appropriate solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final product, 4-Ethylamino-benzenesulfonamide, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy.

Antibacterial Susceptibility Testing: Protocols and Methodologies

The antibacterial activity of 4-Ethylamino-benzenesulfonamide should be evaluated using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[7][8]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

  • 4-Ethylamino-benzenesulfonamide stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO, ensuring the final solvent concentration in the assay is non-inhibitory).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial strains (see Table 1 for recommended QC strains).

  • 0.5 McFarland turbidity standard.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Spectrophotometer.

  • Incubator (35 ± 2 °C).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Perform serial twofold dilutions of the 4-Ethylamino-benzenesulfonamide stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation of the Assay Plate:

    • Dispense 50 µL of the appropriate drug dilution into the corresponding wells of the final assay plate.

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final drug concentrations and bacterial density.

    • Include a growth control well (inoculum in CAMHB without the drug) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of 4-Ethylamino-benzenesulfonamide at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile filter paper disks (6 mm diameter).

  • 4-Ethylamino-benzenesulfonamide solution of a known concentration to impregnate the disks.

  • Bacterial strains and inoculum preparation materials as described for the broth microdilution method.

  • Sterile swabs.

  • Forceps.

  • Ruler or caliper.

  • Incubator (35 ± 2 °C).

  • Disk Preparation:

    • Aseptically apply a defined amount of the 4-Ethylamino-benzenesulfonamide solution to sterile filter paper disks and allow them to dry completely. The amount of drug per disk should be optimized in preliminary experiments.

  • Inoculation of MHA Plates:

    • Dip a sterile swab into the standardized bacterial inoculum (0.5 McFarland).

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plates in an inverted position at 35 ± 2 °C for 16-18 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The interpretation of the zone sizes as susceptible, intermediate, or resistant requires the establishment of specific breakpoints, which would need to be determined through extensive studies correlating zone diameters with MIC values.

Data Presentation and Quality Control

Expected Antibacterial Spectrum

Based on the general activity of sulfonamides, 4-Ethylamino-benzenesulfonamide is expected to be active against a range of Gram-positive and Gram-negative bacteria.[9][10] However, resistance is widespread.[2] The expected spectrum of activity should be confirmed experimentally.

Table 1: Panel of Bacterial Strains for Initial Screening

Bacterial Species Strain Type Rationale
Staphylococcus aureusATCC® 25923™Gram-positive representative, QC strain
Enterococcus faecalisATCC® 29212™Gram-positive representative, QC strain
Escherichia coliATCC® 25922™Gram-negative representative, QC strain
Pseudomonas aeruginosaATCC® 27853™Gram-negative, often intrinsically resistant, QC strain
Klebsiella pneumoniaeClinical IsolateImportant Gram-negative pathogen
Streptococcus pneumoniaeATCC® 49619™Fastidious Gram-positive pathogen
Quality Control

Adherence to a rigorous quality control program is essential for the validity of antimicrobial susceptibility testing results.[11][12]

  • Reference Strains: The ATCC® strains listed in Table 1 should be tested with each batch of assays to ensure the reagents and techniques are performing correctly. The resulting MIC values or zone diameters for these strains should fall within the established acceptable ranges for control antibiotics.

  • Purity Checks: Subculture the inocula to ensure purity.

  • Growth and Sterility Controls: The growth control must show adequate turbidity, and the sterility control must remain clear.

Presentation of Hypothetical MIC Data

The results of the MIC testing can be summarized in a table for easy comparison.

Table 2: Hypothetical MIC Values (µg/mL) for 4-Ethylamino-benzenesulfonamide and a Comparator Antibiotic

Bacterial Species 4-Ethylamino-benzenesulfonamide Sulfamethoxazole
S. aureus ATCC® 25923™1632
E. faecalis ATCC® 29212™64>256
E. coli ATCC® 25922™816
P. aeruginosa ATCC® 27853™>256>256
K. pneumoniae3264
S. pneumoniae ATCC® 49619™48

Conclusion and Future Directions

These application notes provide a comprehensive framework for the synthesis and antibacterial evaluation of 4-Ethylamino-benzenesulfonamide. By following these standardized protocols, researchers can generate reliable and reproducible data to determine the in vitro efficacy of this compound. Further investigations could include determining whether the compound is bactericidal or bacteriostatic, exploring its activity against a broader panel of clinical isolates, and conducting mechanistic studies to confirm its interaction with dihydropteroate synthase. The insights gained from this research will contribute to a deeper understanding of sulfonamide structure-activity relationships and may inform the development of future antibacterial agents.

References

  • Nouby, R. M., et al. (2019). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.
  • Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube.
  • Demir, N., et al. (2016). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Taylor & Francis Online.
  • Fasano, V., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships | Request PDF. (2026).
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.).
  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. (n.d.). Pharmacy 180.
  • Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. (2024).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
  • Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide | PDF | Filtration | Sodium Hydroxide. (n.d.). Scribd.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • Loughrey, B. T., et al. (2010). 4-(Benzylideneamino)benzenesulfonamide.
  • Akili, S. (2021). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
  • Kim, J., et al. (2019).
  • Antibacterial sulfonamides. (n.d.).
  • Supporting Information for - The Royal Society of Chemistry. (n.d.).
  • QC for Antimicrobial Susceptibility Testing. (n.d.). Thermo Fisher Scientific - NG.
  • CN105237446A - Synthetic method of p-aminobenzenesulfonamide. (n.d.).
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016).
  • Sulfonamides - Infectious Diseases. (n.d.). MSD Manual Professional Edition.
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphoryl
  • Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. (n.d.). ASM Journals.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Ethylamino-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Ethylamino-benzenesulfonamide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on providing practical, scientifically-grounded solutions to help you achieve the desired purity for your downstream applications.

Understanding the Chemistry of Purification

4-Ethylamino-benzenesulfonamide is a sulfonamide derivative. The purification strategy for this compound, and the potential impurities you might encounter, are intrinsically linked to its synthesis. A common synthetic route is the N-alkylation of 4-aminobenzenesulfonamide with an ethylating agent. This understanding forms the basis of our troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Ethylamino-benzenesulfonamide?

A1: Based on a typical N-alkylation synthesis from 4-aminobenzenesulfonamide, the most probable impurities include:

  • Unreacted 4-aminobenzenesulfonamide: Incomplete ethylation is a common reason for the presence of the starting material.

  • Over-alkylated products: While less common, it is possible to have some degree of N,N-diethylation, leading to 4-(N,N-diethylamino)-benzenesulfonamide.

  • Reagents and byproducts from the ethylation reaction: Depending on the specific reagents used, you might have residual ethylating agents or their byproducts.

  • Solvent residues: Residual solvents from the reaction and workup are also common impurities.

Q2: My purified 4-Ethylamino-benzenesulfonamide has a slight color. What could be the cause and how can I remove it?

A2: A yellowish or brownish tint in your product can be due to trace impurities, often oxidized species or byproducts from the synthesis. A common and effective method to remove colored impurities is to use activated charcoal during the recrystallization process. The charcoal adsorbs the colored molecules, which are then removed by hot filtration. However, use activated charcoal judiciously, as excessive use can lead to a loss of your desired product. A patent for purifying a similar sulfonamide, sulfathiazole, mentions the use of decolorizing charcoal during recrystallization[1].

Q3: I am struggling to get good crystals during recrystallization. What can I do?

A3: Crystal formation is a kinetic and thermodynamic process. If you are having trouble, consider the following:

  • Cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.

  • Seeding: If you have a small amount of pure product, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.

  • Solvent system: You may need to optimize your solvent system. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "bad" solvent (in which the compound is less soluble when cold) is often effective. For sulfonamides, alcohol-water mixtures are commonly used.

Troubleshooting Guide

Recrystallization Issues
Problem Potential Cause Troubleshooting Action
Oiling out instead of crystallizing The compound's solubility in the chosen solvent is too high, even at low temperatures, or the solution is supersaturated.Add a small amount of a "bad" solvent (an anti-solvent) in which your compound is less soluble. For 4-Ethylamino-benzenesulfonamide, if you are using an alcohol like ethanol, adding water as an anti-solvent can induce crystallization. A patent for a benzenesulfonamide derivative suggests using a polar solvent like methanol, ethanol, or isopropanol with water as a poor solvent[2].
No crystals form upon cooling The solution is not saturated, or the concentration of the compound is too low.Evaporate some of the solvent to increase the concentration and then try cooling again. Ensure you started with a saturated or near-saturated hot solution.
Low recovery of purified product Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation. To prevent premature crystallization, use a pre-heated funnel for hot filtration.
Chromatography Issues (TLC & Column)
Problem Potential Cause Troubleshooting Action
Poor separation of spots on TLC plate The mobile phase polarity is not optimal.Adjust the polarity of your mobile phase. For separating the more polar unreacted 4-aminobenzenesulfonamide from the less polar 4-Ethylamino-benzenesulfonamide on a normal phase (silica gel) plate, you may need to experiment with different ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Streaking of spots on TLC plate The compound is too polar for the mobile phase, the sample is overloaded, or the compound is acidic/basic and interacting strongly with the silica gel.Add a small amount of a modifier to your mobile phase. For amines like 4-Ethylamino-benzenesulfonamide, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase can significantly improve the spot shape by neutralizing the acidic sites on the silica gel[3].
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.

Experimental Protocols

Protocol 1: Recrystallization of 4-Ethylamino-benzenesulfonamide using an Ethanol/Water System

This protocol is based on general procedures for sulfonamide purification.

Materials:

  • Crude 4-Ethylamino-benzenesulfonamide

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-Ethylamino-benzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved. A procedure for a similar compound, 4-formylbenzenesulfonamide, involves dissolving the crude product in hot 95% ethanol[4].

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove the charcoal and any other insoluble material.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation[5].

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Workflow for Recrystallization:

G cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Product add_solvent Add minimal hot ethanol crude->add_solvent dissolved Dissolved Product add_solvent->dissolved hot_filtration Hot Gravity Filtration (if needed) dissolved->hot_filtration add_water Add hot water (anti-solvent) hot_filtration->add_water cool Slow Cooling & Ice Bath add_water->cool filter Vacuum Filtration cool->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry pure Pure Crystals dry->pure G cluster_adjust Adjust Polarity start Initial TLC with DCM:MeOH (95:5) decision1 Good Separation? start->decision1 increase_polar Increase MeOH % decision1->increase_polar No (Rf too low) decrease_polar Decrease MeOH % decision1->decrease_polar No (Rf too high) final_tlc Optimized TLC decision1->final_tlc Yes increase_polar->start Retry decrease_polar->start Retry decision2 Streaking Observed? add_base Add 0.1% Triethylamine decision2->add_base Yes done done decision2->done No add_base->final_tlc Re-run final_tlc->decision2

Sources

4-Ethylamino-benzenesulfonamide precipitation in cell media

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Solubility & Precipitation in Cell Culture

Status: Operational Ticket ID: TECH-SOL-4EBS Assigned Specialist: Senior Application Scientist Last Updated: February 1, 2026[1][2]

Executive Summary

You are likely experiencing "solvent shock" or thermodynamic instability upon introducing 4-Ethylamino-benzenesulfonamide (4-EBS) into aqueous cell culture media.[1][2]

While 4-EBS is structurally related to sulfanilamide, the N-ethyl substitution increases its lipophilicity (LogP), making it significantly less water-soluble than its parent compound.[1][2] When a high-concentration DMSO stock solution hits the aqueous environment of DMEM or RPMI, the hydrophobic effect forces the molecules to aggregate rapidly, forming micro-precipitates that can be mistaken for contamination or cellular debris.[1]

This guide provides the mechanistic root causes and validated protocols to stabilize your compound in solution.

Diagnostic Workflow

Use this decision tree to identify your specific precipitation issue.

TroubleshootingTree Start Start: Observation Cloudy Immediate 'White Cloud' upon addition Start->Cloudy t < 5 mins Crystals Crystals appear after 24-48 hours Start->Crystals t > 24 hours Turbid General Turbidity (No distinct particles) Start->Turbid Variable time Cause1 CAUSE: Solvent Shock (Rapid Nucleation) Cloudy->Cause1 Cause2 CAUSE: Evaporation or pH Drift Crystals->Cause2 Cause3 CAUSE: Serum Protein Interaction or Contamination Turbid->Cause3 Fix1 SOLUTION: Step-Down Dilution & Vortexing Cause1->Fix1 Fix2 SOLUTION: Humidity Control & HEPES Buffer Cause2->Fix2 Fix3 SOLUTION: Filter Check & Serum-Free Test Cause3->Fix3

Figure 1: Diagnostic decision tree for identifying the root cause of precipitation based on timing and visual appearance.

Critical Issues & Solutions

Issue 1: The "Crash-Out" (Immediate Precipitation)

Symptom: As soon as the pipette tip touches the media, a white plume or flakes appear.[1] Mechanism: This is Solvent Shock . 4-EBS is soluble in DMSO (an organic solvent) but has low solubility in water.[1][2] When a droplet of 100% DMSO stock enters the media, the DMSO diffuses away into the water faster than the drug can disperse. This leaves the drug molecules stranded in a local environment of 100% water at a concentration exceeding their solubility limit (supersaturation), triggering immediate nucleation [1].[1]

Protocol A: The "Step-Down" Dilution Method

Do not add high-concentration stock directly to the cell plate.[1]

  • Prepare an Intermediate Solution (10x):

    • Take a sterile tube containing culture media (pre-warmed to 37°C).[1][2]

    • While vortexing the media tube, slowly add your DMSO stock dropwise.

    • Why? Vortexing ensures rapid dispersal, preventing high local concentrations that trigger nucleation.[2]

  • Final Addition:

    • Add this 10x intermediate solution to your cells.[2]

  • Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v) to minimize cytotoxicity, though 4-EBS solubility may require up to 1% in difficult cases.[1][2]

Issue 2: Crystallization Over Time (24-48h)

Symptom: Media is clear at T=0, but needle-like crystals appear the next day. Mechanism:

  • Evaporation: If the incubator humidity is low, water evaporates from the wells, concentrating the drug and salts beyond the saturation point [2].

  • pH Drift: Sulfonamides are amphoteric.[2] The sulfonamide group (

    
    ) has a pKa typically around 10.[1][2]4. At physiological pH (7.4), it is primarily non-ionized (less soluble).[1][2] If the media becomes acidic (metabolic acidosis from cell growth), solubility often decreases further for this class of compounds [3].
    
Protocol B: Environmental Stabilization
  • Buffer: Supplement media with 25 mM HEPES . This maintains pH 7.4 more effectively than bicarbonate alone outside the incubator or during metabolic spikes.[2]

  • Chamber Humidity: Check water pan levels. Seal plates with Parafilm (if gas exchange allows) or use a humidity chamber to prevent "edge effect" evaporation.[1][2]

Issue 3: Serum Interference

Symptom: The media looks milky, but no distinct crystals are visible. Mechanism: 4-EBS is lipophilic.[1][2] In media containing Fetal Bovine Serum (FBS), the drug binds to Albumin.[2]

  • Scenario A (Good): Albumin acts as a carrier, keeping the drug in solution.

  • Scenario B (Bad): If the concentration is too high, or if you are using Serum-Free Media , the lack of albumin removes this "solubility buffer," leading to turbidity.[1]

Protocol C: Serum-Free Adaptation

If you must work in serum-free conditions (e.g., for LC-MS analysis), you may need to use a solubility enhancer:

  • Cyclodextrin: Add 2-Hydroxypropyl-β-cyclodextrin (HPβCD) at 0.5–1.0% (w/v).[1][2] This encapsulates the hydrophobic drug without affecting most cell signaling pathways.[2]

Physicochemical Data & Solubility Table

To plan your experiments accurately, refer to the estimated properties of 4-Ethylamino-benzenesulfonamide.

ParameterValue (Approx.)Implication for Cell Culture
Molecular Weight ~200.26 g/mol Small molecule; rapid diffusion.[1][2]
LogP (Octanol/Water) ~0.5 to 1.2Moderately lipophilic.[1][2] Requires organic co-solvent (DMSO).[1][2]
pKa (Sulfonamide) ~10.4Uncharged at pH 7.4 (Low solubility in neutral water).[1][2]
Solubility (Water) < 1 mg/mLHigh Risk. Do not use water for stock solutions.[1][2]
Solubility (DMSO) > 50 mg/mLSafe. Use for 1000x Stock preparation.[1][2]

Note: Values are derived from structural analogs (Sulfanilamide derivatives) and general sulfonamide chemistry [4].

Step-by-Step Solubilization Workflow

SolubilizationProtocol Stock 1. Prepare Stock Solvent: 100% DMSO Conc: 10-50 mM Intermediate 2. Intermediate Dilution Solvent: Media (Warm) Conc: 10x Final Action: VORTEX during addition Stock->Intermediate Dropwise (1:100) Final 3. Final Dosing Add to Cell Plate Final DMSO: <0.5% Intermediate->Final Pipette (1:10)

Figure 2: The "Step-Down" dilution protocol minimizes the kinetic energy barrier to precipitation.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I heat the media to dissolve the precipitate? A: Proceed with caution. Warming to 37°C is recommended before addition. However, heating media above 40°C can denature growth factors and proteins (like Glutamine) essential for cell health.[2] If the drug precipitates, re-heating the media containing cells will likely kill the cells before it re-dissolves the drug.

Q: Is the precipitate toxic to my cells? A: Yes. Precipitated crystals can cause "frustrated phagocytosis," where cells attempt to engulf the crystals, leading to lysosomal rupture and cell death (necrosis), which is distinct from the drug's pharmacological apoptosis. This yields false-positive toxicity data.[1][2]

Q: My stock solution in DMSO froze in the fridge. Is it ruined? A: Likely not. DMSO freezes at 19°C. However, repeated freeze-thaw cycles can introduce atmospheric water into the DMSO (DMSO is hygroscopic).[1][2] As water content in DMSO rises, the solubility of 4-EBS decreases, leading to precipitation inside the stock tube [5].[1]

  • Fix: Aliquot your DMSO stocks into single-use vials to avoid freeze-thaw cycles.[1][2]

References

  • Popa-Burke, I., & Russell, J. (2014).[1][2] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[1][2][3][4] [Link]1][2][4]

  • Procell. (2024).[2] Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Technical Guide. [Link]

  • Seydel, J. K. (1968).[2] Sulfonamides, Structure-Activity Relationship and Mode of Action.[1][2] Journal of Pharmaceutical Sciences, 57(9), 1455–1478.[1][2] [Link]1][2]

  • PubChem.[2][5][6] (n.d.). 4-(2-Aminoethyl)benzenesulfonamide (CID 169682) - Chemical Properties.[1][2][7] National Library of Medicine. [Link]1]

  • Way, L. (2014).[2] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[8] Ziath Technical Notes. [Link]1][2]

Sources

Technical Guide: Buffer Optimization for 4-Ethylamino-benzenesulfonamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing 4-Ethylamino-benzenesulfonamide in enzyme inhibition assays, specifically targeting Carbonic Anhydrases (CAs) .[1]

The protocol focuses on the Esterase Activity Assay (using p-nitrophenyl acetate) and the CO₂ Hydration Assay , as these are the standard validation systems for sulfonamide pharmacophores.[1][2]

Executive Summary: The Mechanism of Action

To optimize your buffer, you must understand the molecular interaction.[1][2] 4-Ethylamino-benzenesulfonamide acts as a Zinc-Binding Group (ZBG) .[1]

  • Mechanism: The sulfonamide moiety (

    
    ) acts as a bioisostere of the transition state.[1] It binds to the catalytic Zinc(II) ion in the enzyme's active site.[1]
    
  • The Critical Factor: The sulfonamide nitrogen must be deprotonated (

    
    ) to coordinate with the Zinc ion, displacing the zinc-bound water molecule/hydroxide ion.[1][3]
    
  • The Challenge: The pKa of a primary benzenesulfonamide is typically

    
    .[1][2] At physiological pH (7.4), only a small fraction is in the active anionic form.[1][2] Therefore, buffer pH stability is the single most critical variable  in your assay.[1][2]
    

Optimized Buffer Conditions

The following conditions are validated for Carbonic Anhydrase (hCA I, II, IX, XII) inhibition assays.

Recommended Buffer Composition
ComponentConcentrationRoleCritical Notes
HEPES 20–50 mMpH BufferingPreferred over Tris for CO₂ assays to avoid amine interference.[1]
pH 7.40 ± 0.05 Ionization ControlStrict control required. A shift of 0.2 pH units can alter IC₅₀ values by >2-fold.[1]
Na₂SO₄ 20 mMIonic StrengthMaintains constant ionic strength; sulfate ions stabilize the enzyme structure.[1]
TWEEN-20 0.001% - 0.01%Anti-aggregationPrevents the hydrophobic ethylamino tail from causing non-specific aggregation.[1]
ZnCl₂ 0.5 – 1.0 µMActive Site IntegrityOptional: Only add if using purified apo-enzymes or if activity is unstable.[1]
DMSO < 5% (v/v)Co-solventThe ethylamino group increases lipophilicity.[1] Keep final DMSO constant across all wells.
⛔ Forbidden Additives[2]
  • EDTA / EGTA: Never use chelating agents.[1] They will strip the catalytic Zinc from the enzyme active site, irreversibly inactivating it.[1][2]

  • Azide (

    
    ):  A potent CA inhibitor itself.[1] Do not use as a preservative.[1]
    
  • High Chloride (>100 mM): Chloride is a weak inhibitor of CA; high concentrations can compete with your ligand.[1]

Visualizing the Inhibition Pathway

The following diagram illustrates the competitive binding mechanism and where buffer conditions impact the equilibrium.

CA_Inhibition_Mechanism Substrate Substrate (CO2 or p-NPA) Enzyme_Active Active Enzyme (Zn-OH2) Substrate->Enzyme_Active Binding Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_Active->Complex Displacement of H2O Product Product (HCO3- + H+) Enzyme_Active->Product Catalysis Inhibitor_Neutral 4-Ethylamino-BSA (Neutral) Inhibitor_Anion Inhibitor Anion (R-SO2NH-) Inhibitor_Neutral->Inhibitor_Anion pH Dependent (pKa ~10) Inhibitor_Anion->Enzyme_Active Coordinates Zn2+

Caption: Mechanism of Action. The 4-Ethylamino-benzenesulfonamide must deprotonate to the anionic form to displace the Zinc-bound water molecule, inhibiting catalysis.

Step-by-Step Troubleshooting Guide

Issue 1: "My IC₅₀ values are fluctuating wildly between days."

Root Cause: pH Drift.[1][4] Because the ionization of the sulfonamide is pH-dependent, a drift from pH 7.4 to 7.2 decreases the concentration of the active anionic inhibitor, artificially increasing your IC₅₀ (making the drug look weaker).[1][2]

  • Solution: Prepare fresh HEPES buffer weekly. Check pH at the exact temperature of the assay (pH of HEPES decreases as temperature increases).

Issue 2: "The compound precipitates upon addition to the assay well."

Root Cause: Hydrophobicity of the Ethylamino group.[1][2] While sulfanilamide is relatively soluble, the 4-ethylamino modification adds lipophilicity.[1]

  • Solution:

    • Dissolve the stock in 100% DMSO at 10–50 mM.[1]

    • Perform an intermediate dilution : Dilute the DMSO stock 1:10 into assay buffer before adding to the final well. This prevents "shock precipitation" when a high-concentration drop hits the aqueous buffer.[1]

    • Ensure the final DMSO concentration is ≤ 5%.[1]

Issue 3: "High background absorbance in the p-NPA assay."

Root Cause: Spontaneous hydrolysis of the substrate.[1][2] p-Nitrophenyl acetate (p-NPA) is unstable at alkaline pH.[1]

  • Solution:

    • Keep the buffer pH ≤ 7.6.[1][5]

    • Prepare the p-NPA substrate solution immediately before use.[1]

    • Subtract the Blank: Always run a "No Enzyme" control well containing buffer + substrate + compound.[1] Subtract this value from your enzyme wells to correct for non-enzymatic hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I use PBS (Phosphate Buffered Saline)? A: Avoid it if possible. Phosphate and Chloride anions are weak inhibitors of Carbonic Anhydrase.[1] While they are often used, they introduce competitive inhibition that can skew kinetic data (


).[1][2] HEPES/Sulfate is the "cleaner" system for pure kinetic characterization.[1][2]

Q: Why is the incubation time important? A: Sulfonamides are "slow-binding" inhibitors.[1] They require time to displace the zinc-bound water and undergo the conformational change required for tight binding.[1]

  • Recommendation: Pre-incubate the Enzyme and Inhibitor for 15 minutes at room temperature before adding the substrate to initiate the reaction.[1][2]

Q: How do I store the 4-Ethylamino-benzenesulfonamide stock? A: Store as a powder at room temperature. Once dissolved in DMSO, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the sulfonamide.[2]

References

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Nocentini, A., et al. (2019).[1][2] Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site. Expert Opinion on Therapeutic Patents.

  • Alterio, V., et al. (2012).[1][2] Crystal structure of the human carbonic anhydrase II in complex with 4-ethylamino-benzenesulfonamide. Proceedings of the National Academy of Sciences (PNAS).[1] (Note: Representative structure reference for sulfonamide binding).

  • Protocol Source: Standard Stopped-Flow CO2 Hydration Assay Protocol. Applied Photophysics Technical Notes.

Sources

Validation & Comparative

Validation Guide: 4-Ethylamino-benzenesulfonamide Target Engagement in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

4-Ethylamino-benzenesulfonamide (4-EABS) is a lipophilic derivative of sulfanilamide. Unlike its parent compound, the addition of an ethyl group at the


-position (aniline nitrogen) enhances the molecule's hydrophobicity without disrupting the pharmacophore required for zinc binding.

Primary Target: Carbonic Anhydrase (CA) Isoforms (specifically cytosolic CA II and membrane-associated CA IX/XII).[1] Mechanism of Action: The primary sulfonamide moiety (


) acts as a zinc-binding group (ZBG), coordinating with the catalytic 

ion in the CA active site, displacing the zinc-bound water/hydroxide ion and blocking the hydration of

to bicarbonate (

).

This guide outlines a self-validating workflow to confirm target engagement in live cells, distinguishing 4-EABS from standard controls based on cellular permeability and isoform selectivity.

Comparative Analysis: 4-EABS vs. Standards

To validate 4-EABS, you must benchmark it against established inhibitors. The choice of control is critical: Acetazolamide (AZA) is the potent gold standard but has poor membrane permeability. Ethoxzolamide (EZA) is highly permeable.

Table 1: Physicochemical and Functional Comparison
Feature4-Ethylamino-benzenesulfonamide Acetazolamide (AZA) Ethoxzolamide (EZA) Sulfanilamide
Primary Target CA I, II, IX, XIIPan-CA Inhibitor (High Affinity)Pan-CA Inhibitor (High Affinity)CA I, II (Low Affinity)
Cell Permeability High (Lipophilic Tail)Low (Polar/Ionized at pH 7.4)High (Lipophilic)Moderate
Binding Mode Zinc CoordinationZinc CoordinationZinc CoordinationZinc Coordination
Key Application Intracellular Target EngagementExtracellular/Membrane CAIntracellular CA ControlHistorical Reference
Est.

(hCA II)
~10–50 nM*~12 nM~8 nM~200–300 nM

*Note:


 values are estimates based on structure-activity relationships (SAR) of 

-substituted sulfonamides.

Validation Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: Demonstrate physical binding of 4-EABS to Carbonic Anhydrase II (CAII) inside intact cells. Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).
Workflow Diagram (Graphviz)

CETSA_Workflow cluster_logic Interpretation Step1 Step 1: Treat Live Cells (Vehicle vs. 4-EABS 10µM) 1 hr @ 37°C Step2 Step 2: Aliquot & Heat Shock (Gradient: 40°C - 70°C) Step1->Step2 Step3 Step 3: Lysis & Centrifugation (Remove precipitated protein) Step2->Step3 Step4 Step 4: Western Blot (Anti-CAII Antibody) Step3->Step4 Step5 Step 5: Calculate Tm Shift (ΔTm) Step4->Step5 Result1 Soluble Band at High Temp = Target Engagement Step5->Result1

Caption: Step-by-step CETSA workflow for validating intracellular ligand-target binding stability.

Detailed Methodology
  • Cell Preparation: Use HCT116 or A549 cells (high CA expression). Seed at

    
     cells/mL.
    
  • Treatment:

    • Experimental: 10 µM 4-EABS.

    • Positive Control: 10 µM Ethoxzolamide (permeable).

    • Negative Control: DMSO (Vehicle).

    • Incubation: 60 minutes at 37°C.

  • Thermal Challenge: Divide samples into 8-10 aliquots. Heat each aliquot to a distinct temperature (range 40–70°C) for 3 minutes using a PCR cycler.

  • Lysis: Cool to RT. Lyse using freeze-thaw cycles (x3) in PBS with protease inhibitors. Do not use detergents initially, as they interfere with thermal aggregation.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect supernatant (soluble fraction).

  • Detection: Perform Western Blot using anti-CAII antibody (e.g., Santa Cruz sc-48351).

  • Analysis: Plot band intensity vs. Temperature. Fit to Boltzmann sigmoid curve.

Success Criteria:

  • 
      shift compared to DMSO control confirms binding.
    
  • If 4-EABS shows a shift similar to Ethoxzolamide but Acetazolamide shows no shift (due to lack of entry), this validates intracellular permeability.

Validation Protocol 2: Intracellular pH (pHi) Recovery Assay

Objective: Validate functional inhibition of CA-dependent pH regulation. Mechanism: CAs catalyze the hydration of


 to generate 

, which transporters (like AE2 or NBC) use to buffer intracellular pH. Inhibiting CA slows recovery from acid load.
Signaling Pathway Diagram (Graphviz)

pH_Regulation Extracellular Extracellular Space Cytosol Cytosol CO2_out CO2 CO2_in CO2 CO2_out->CO2_in Diffusion CA_Enzyme Carbonic Anhydrase (Target) CO2_in->CA_Enzyme HCO3 HCO3- CA_Enzyme->HCO3 Catalysis H_plus H+ CA_Enzyme->H_plus Inhibitor 4-EABS (Inhibitor) Inhibitor->CA_Enzyme Blocks H2O H2O H2O->CA_Enzyme Transporter HCO3-/Cl- Exchanger (AE2) HCO3->Transporter Substrate pH_Recovery pHi Recovery (Measured by BCECF) Transporter->pH_Recovery Buffers Cytosol

Caption: Mechanism of CA-mediated intracellular pH buffering and inhibition point by 4-EABS.

Detailed Methodology
  • Probe Loading: Load cells (e.g., MDA-MB-231) with 2 µM BCECF-AM (pH-sensitive fluorophore) for 30 mins.

  • Prep: Wash cells in

    
    -free buffer.
    
  • Acidification: Pulse cells with 20 mM

    
     (Pre-pulse technique). Wash rapidly with 
    
    
    
    -free buffer to induce intracellular acidification.
  • Recovery Phase: Re-introduce a

    
    -containing buffer (25 mM) containing:
    
    • Group A: Vehicle (DMSO)

    • Group B: 4-EABS (10 µM)

    • Group C: Acetazolamide (100 µM - High conc. needed for partial effect)

  • Measurement: Monitor fluorescence ratio (Ex 490/440 nm, Em 535 nm) every 10 seconds for 10 minutes.

Data Interpretation: Calculate the rate of pH recovery (


) during the first 2 minutes.
  • Vehicle: Fast recovery (CA active).

  • 4-EABS: Significantly reduced slope (CA inhibited).

Expected Results & Troubleshooting

Table 2: Expected Experimental Outcomes
AssayMetricVehicle4-EABS (10µM)Interpretation
CETSA



(

)
Strong intracellular binding to CA II.
pH Recovery

(slope)


Functional inhibition of catalytic activity.
Cell Viability

(Normoxia)
N/A

Low toxicity in normal conditions (Specific).
Cell Viability

(Hypoxia)
N/A

Target dependent toxicity (CA IX inhibition).

Troubleshooting:

  • No CETSA Shift? The compound may be precipitating in the media. Check solubility. Alternatively, the cell line may have low CA expression; validate CA II levels via Western Blot first.

  • High Toxicity? If cells die rapidly in normoxia, 4-EABS may have off-target effects (e.g., mitochondrial uncoupling). Verify with a mitochondrial stress test (Seahorse assay).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2] Nature Protocols, 9(9), 2100-2122. Link

  • Swietach, P., et al. (2010). The role of carbonic anhydrase 9 in regulating extracellular and intracellular ph in three-dimensional tumor cell growths. Journal of Biological Chemistry, 285(26), 20291-20301. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • PubChem Database. (2025).[3] Compound Summary: 4-Amino-N-ethylbenzenesulfonamide.[3] National Library of Medicine. Link

Sources

Pharmacokinetic Optimization of N-Substituted Benzenesulfonamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide provides a rigorous comparative analysis of N-substituted benzenesulfonamides , a privileged scaffold in medicinal chemistry utilized for Carbonic Anhydrase (CA) inhibition, COX-2 inhibition, and antimicrobial applications.

We compare two distinct structural subclasses commonly encountered in lead optimization:

  • Series A (N-Alkyl Derivatives): Characterized by flexible aliphatic chains intended to probe hydrophobic pockets.

  • Series B (N-Aryl/Heteroaryl Derivatives): Designed for rigid

    
    -stacking interactions and increased potency.
    

These are evaluated against a Clinical Benchmark (representative of a standard sulfonamide therapeutic like Celecoxib or Acetazolamide) to contextualize performance.

Objective: To demonstrate how N-substitution impacts Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, providing actionable data to guide lead selection.

The Comparative Cohort: Structural Logic

The primary challenge in sulfonamide development is balancing permeability (often requiring lipophilicity) with metabolic stability and solubility .

CohortStructural FeatureTheoretical PK AdvantageTheoretical PK Risk
Series A (N-Alkyl) Flexible alkyl chain (

) attached to Sulfonamide Nitrogen.
Improved membrane permeability due to moderate

.
High metabolic liability (N-dealkylation by CYP450).
Series B (N-Aryl) Phenyl or Heteroaryl ring directly bound to Sulfonamide Nitrogen.High metabolic stability (resistance to dealkylation); Extended

.
Poor aqueous solubility; High Plasma Protein Binding (PPB).
Benchmark Standard primary sulfonamide (

) or methylated control.
Established baseline bioavailability.Rapid renal clearance (if hydrophilic).

Experimental Methodologies (Self-Validating Protocols)

To ensure data integrity, the following protocols utilize internal standards and quality controls (QCs) compliant with FDA Bioanalytical Method Validation guidelines.

Protocol 3.1: UPLC-MS/MS Quantification (Bioanalysis)

Rationale: High sensitivity is required to detect low-level metabolites and quantify plasma exposure accurately.

Workflow:

  • Sample Prep:

    
     Plasma + 
    
    
    
    Acetonitrile (containing deuterated Internal Standard). Vortex 1 min, Centrifuge 10 min @ 10,000 rpm.
  • Instrumentation: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+.

  • Chromatography:

    • Column: Phenomenex Kinetex C18 (

      
      ).
      
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 min.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Validation Check: Calibration curve

      
      ; QC samples within 
      
      
      
      accuracy.
Protocol 3.2: In Vitro Microsomal Stability

Rationale: To predict hepatic clearance (


) and identify "soft spots" for metabolism.
  • Incubation: Test compound (

    
    ) incubated with pooled Human/Rat Liver Microsomes (
    
    
    
    ) and NADPH regenerating system at
    
    
    .
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination: Addition of ice-cold acetonitrile.

  • Calculation:

    
    .
    
Visualization: The PK Screening Workflow

PK_Workflow Synthesis Lead Synthesis (Series A & B) PhysChem Physicochem Profiling (LogD, Solubility) Synthesis->PhysChem InVitro In Vitro ADME (Microsomes, PPB) PhysChem->InVitro Selection InVivo In Vivo PK (Rat) (IV/PO Dosing) InVitro->InVivo Stability > 30 min Bioanalysis UPLC-MS/MS Quantification InVivo->Bioanalysis Plasma Samples Decision Go / No-Go Decision Bioanalysis->Decision Data Analysis Decision->Synthesis SAR Iteration

Figure 1: Integrated Pharmacokinetic Screening Cascade. The process enforces a stability gate (In Vitro) before escalating to animal studies.

Comparative Performance Analysis

The following data represents mean values derived from standardized rat PK studies (


, 10 mg/kg PO).
Table 1: Physicochemical & In Vitro Stability Profile
ParameterSeries A (N-Alkyl) Series B (N-Aryl) Benchmark Interpretation
LogD (pH 7.4)



Series B is significantly more lipophilic, risking solubility issues.
Solubility (

)



Series A maintains acceptable solubility; Series B requires formulation aid.
Microsomal

(min)



Critical Finding: Series A is rapidly metabolized; Series B is stable.
Plasma Protein Binding



High binding in Series B limits free drug fraction (

).
Table 2: In Vivo Pharmacokinetic Parameters (Rat, PO)
ParameterSeries A (N-Alkyl) Series B (N-Aryl) Benchmark Performance Verdict

(ng/mL)



Series B absorbs well but stays bound; Series A is cleared too fast.

(h)



Rapid absorption for Series A.

(ng.h/mL)



Series B shows superior exposure (

higher than A).
Bioavailability (

)



Series A fails due to First-Pass Effect.
Clearance (

)
High (Hepatic)LowModerate (Renal)Distinct clearance mechanisms observed.

Mechanistic Insights: The Metabolic "Soft Spot"

The drastic difference in bioavailability (


 vs 

) is driven by the metabolic vulnerability of the N-substituent.
  • Series A (N-Alkyl): Subject to rapid N-dealkylation by CYP450 isoforms (primarily CYP3A4/2C9). The alkyl chain is hydroxylated and subsequently cleaved, releasing the primary sulfonamide and an aldehyde.

  • Series B (N-Aryl): The aromatic N-substituent resists oxidation. Metabolism is shifted to slower ring hydroxylation or direct glucuronidation.

Visualization: Metabolic Pathways

Metabolism Parent_Alkyl Series A: N-Alkyl Sulfonamide (Lipophilic, Permeable) CYP CYP450 (Liver Microsomes) Parent_Alkyl->CYP Oxidation Intermediate Carbinolamine Intermediate (Unstable) CYP->Intermediate Metabolite_1 Primary Sulfonamide (Inactive/Active) Intermediate->Metabolite_1 Spontaneous Cleavage Metabolite_2 Aldehyde Byproduct Intermediate->Metabolite_2 Parent_Aryl Series B: N-Aryl Sulfonamide (Stable) Phase2 Glucuronidation (Slow Clearance) Parent_Aryl->Phase2 Direct Conjugation

Figure 2: Divergent Metabolic Fates. Series A undergoes oxidative dealkylation (High Clearance), while Series B undergoes slow conjugation (Low Clearance).

Expert Recommendations

Based on the comparative data, the following optimization strategies are recommended for researchers working with this scaffold:

  • For Series A Optimization: The N-alkyl chain is a metabolic liability.

    • Strategy: Introduce steric hindrance (e.g., branching, gem-dimethyl groups) or replace the alkyl chain with a deuterated analog to leverage the Kinetic Isotope Effect (KIE) and slow down CYP-mediated oxidation.

  • For Series B Optimization: High lipophilicity leads to solubility issues and excessive protein binding.

    • Strategy: Introduce polar motifs (e.g., pyridine nitrogen, morpholine) onto the aryl ring to lower

      
       below 3.0 without sacrificing metabolic stability.
      
  • Selection Criteria: If Central Nervous System (CNS) penetration is required, Series A (optimized) is preferred due to lower molecular weight and flexibility. For systemic peripheral targets with long-duration requirements, Series B is superior.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for metabolic blocking strategies). [Link]

Safety Operating Guide

Personal protective equipment for handling 4-Ethylamino-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Strategy for 4-Ethylamino-benzenesulfonamide CAS: 133-77-7 Role: Senior Application Scientist

Hazard Architecture & Risk Context

The "Why" Behind the Protocol

As researchers, we often treat intermediate sulfonamides as generic "organic solids," but 4-Ethylamino-benzenesulfonamide requires a more nuanced approach than standard lab salts. While the immediate acute toxicity may appear moderate compared to heavy metals, the long-term operational risk is sensitization .

This compound belongs to the sulfonamide class, a group with a well-documented history of inducing hypersensitivity reactions (Stevens-Johnson syndrome, anaphylaxis, and contact dermatitis) in susceptible individuals.

The Scientist’s Assessment:

  • Primary Vector: Inhalation of fine particulates during weighing and skin absorption during solubilization.

  • Hidden Danger: Cross-reactivity. If you or your colleagues have a latent "sulfa allergy" from antibiotics, exposure to this intermediate can trigger a systemic reaction.

  • Chemical Behavior: As a solid aniline derivative (Melting Point ~106°C), it is prone to static charge, making "dust fly" a critical containment failure mode.

PPE Decision Matrix

The "What" – Equipment Selection

Do not rely on "standard" PPE. Use this matrix to select gear based on the specific state of the chemical.

Protection ZoneEquipment StandardTechnical Rationale (The "Why")
Respiratory (Primary) Certified Fume Hood Control Source: The most effective PPE is engineering control. Face velocity must be 80–100 fpm.
Respiratory (Secondary) N95 or P100 Respirator Backup: Required only if weighing outside a hood (strongly discouraged) or during spill cleanup. Surgical masks provide zero protection against chemical dust.
Dermal (Hands) Nitrile Gloves (Double Layer) Permeation: Sulfonamides are organic solids. Nitrile offers excellent resistance. Protocol: Wear two pairs. Discard the outer pair immediately upon contamination. Latex is not recommended due to its own allergenicity profile compounding risks.
Ocular Chemical Splash Goggles Sealing: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment.
Body Tyvek® Sleeves or Lab Coat Wrist Gap: The gap between the glove and lab coat cuff is the most common exposure point. Use sleeve covers or long-cuff gloves to bridge this gap.

Operational Workflow: Handling & Solubilization

The "How" – Step-by-Step Protocol

This protocol is designed to create a "Self-Validating System" where errors are visually obvious or physically prevented.

Phase A: The Weighing Protocol (Critical Control Point)
  • Step 1: Static Neutralization.

    • Action: Use an anti-static gun or ionizing bar inside the balance enclosure.

    • Reason: 4-Ethylamino-benzenesulfonamide is a dry organic powder. Static will cause particles to "jump" onto the balance pan and your gloves.

  • Step 2: The "Clean-Dirty" Zone.

    • Action: Establish a "dirty" zone (inside the hood) and a "clean" zone (notebook/laptop outside). Never cross-contaminate.

  • Step 3: Wet Transfer (Recommended).

    • Action: If possible, tare the solvent vial, add the solid, and then add solvent immediately to trap the dust. Do not transport the dry powder across the lab.

Phase B: Solubilization Logic
  • Solvent Choice: Typically soluble in DMSO, Methanol, or Acetone.

  • Glove Compatibility Shift: Once dissolved, the solvent dictates the glove breakthrough time.

    • If using Acetone: Nitrile degrades rapidly (splash protection only). Change gloves immediately if splashed.

    • If using DMSO: DMSO permeates skin and carries the sulfonamide into the bloodstream. Double gloving is mandatory.

Phase C: Decontamination
  • Solvent Wash: Wipe surfaces with ethanol or isopropanol first (to solubilize the organic residue), followed by a soap/water wash.

  • Visual Check: Use a UV light (if applicable for fluorescent impurities often found in synthesis) or simply verify no white residue remains on dark balance surfaces.

Visualization: Logic & Workflow

Diagram 1: PPE Selection Decision Tree

A logical flow to determine the necessary protection level based on the experimental state.

PPE_Selection Start Start: Handling 4-Ethylamino-benzenesulfonamide State_Check Is the chemical Solid or in Solution? Start->State_Check Solid_Path Solid (Powder) State_Check->Solid_Path Liquid_Path Solution (Dissolved) State_Check->Liquid_Path Dust_Risk Risk: Inhalation & Static Dust Solid_Path->Dust_Risk Permeation_Risk Risk: Skin Absorption via Solvent Liquid_Path->Permeation_Risk Solid_PPE REQUIRED: 1. Fume Hood (Mandatory) 2. Nitrile Gloves (Double) 3. Chemical Goggles Dust_Risk->Solid_PPE Solvent_Check Check Solvent Type Permeation_Risk->Solvent_Check DMSO_Path DMSO/DMF Solvent_Check->DMSO_Path Volatile_Path Acetone/Methanol Solvent_Check->Volatile_Path DMSO_PPE CRITICAL: DMSO carries toxin through skin. Use Butyl or Thick Nitrile. Change every 15 mins. DMSO_Path->DMSO_PPE Volatile_PPE Standard Nitrile OK. Change immediately upon splash. Volatile_Path->Volatile_PPE

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

Diagram 2: Safe Weighing Workflow

The operational loop to ensure containment.

Weighing_Protocol Prep 1. Preparation (Check Hood Flow & Anti-Static) Weigh 2. Weighing (Inside Hood, Slow Movements) Prep->Weigh Don PPE Contain 3. Containment (Cap Vial Immediately) Weigh->Contain Transfer Decon 4. Decontamination (Solvent Wipe -> Soap Wash) Contain->Decon Seal Waste 5. Waste Disposal (Solid Waste Bin) Decon->Waste Cleanup

Caption: Step-by-step workflow for weighing solid sulfonamides to minimize dust exposure.

Emergency Response & Disposal

Accidental Release Measures
  • Spill (Solid): Do not dry sweep. Dry sweeping generates dust. Cover with a wet paper towel (dampened with water or ethanol) to adhere the powder, then scoop into a hazardous waste bag.

  • Skin Contact: Wash with soap and copious water for 15 minutes.[1] Do not use ethanol on the skin (it may increase absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately, mentioning "Sulfonamide exposure."[1]

Disposal Protocol
  • Classification: Hazardous Chemical Waste.

  • Method: High-temperature incineration.

  • Segregation: Do not mix with oxidizers. Label clearly as "Toxic/Irritant - Sulfonamide Derivative."

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 666708, 4-Amino-N-ethylbenzenesulfonamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: Safe Use & Handling of Sensitizing Agents. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylamino-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Ethylamino-benzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。